Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Lipophilicity Drug-likeness ADME

Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate (MW 273.21 g/mol, C₁₁H₁₀F₃N₃O₂) is a polysubstituted imidazo[1,2-a]pyridine bearing three functionally critical substituents: a 3-amino group (−NH₂), a 5-trifluoromethyl group (−CF₃), and a 2-ethyl carboxylate ester (−COOEt). The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, present in marketed drugs including zolpidem, alpidem, and olprinone.

Molecular Formula C11H10F3N3O2
Molecular Weight 273.21 g/mol
Cat. No. B13036871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Molecular FormulaC11H10F3N3O2
Molecular Weight273.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=N1)C=CC=C2C(F)(F)F)N
InChIInChI=1S/C11H10F3N3O2/c1-2-19-10(18)8-9(15)17-6(11(12,13)14)4-3-5-7(17)16-8/h3-5H,2,15H2,1H3
InChIKeyOOLSFBGQVXSLNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate: Core Scaffold Identity and Procurement-Relevant Characteristics


Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate (MW 273.21 g/mol, C₁₁H₁₀F₃N₃O₂) is a polysubstituted imidazo[1,2-a]pyridine bearing three functionally critical substituents: a 3-amino group (−NH₂), a 5-trifluoromethyl group (−CF₃), and a 2-ethyl carboxylate ester (−COOEt) . The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, present in marketed drugs including zolpidem, alpidem, and olprinone [1]. The concurrent presence of the electron-donating 3-amino and the strongly electron-withdrawing 5-CF₃ creates a push-pull electronic system that polarizes the π-system, while the ethyl ester provides a hydrolytically tunable handle for downstream derivatization . These three substituents are not merely decorative; each independently modulates lipophilicity, hydrogen-bonding capacity, metabolic stability, and synthetic tractability in ways that cannot be replicated by any single-substituent analog.

Why the 3-Amino-5-CF₃-2-COOEt Combination Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Generic substitution within the imidazo[1,2-a]pyridine class is not viable because the three substituents on this compound act cooperatively rather than additively. Removing the 5-CF₃ group (e.g., substituting with ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate) collapses lipophilicity by over 3 logP units and eliminates the metabolic shielding of the oxidation-sensitive 5-position . Replacing the 3-amino group with hydrogen (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) removes a hydrogen-bond donor critical for target engagement in glutamine synthetase and kinase binding pockets [1]. Hydrolyzing the ethyl ester to the carboxylic acid (3-amino-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid) reduces membrane permeability and precludes direct use in ester-based prodrug strategies or nucleophilic derivatization at the 2-position [2]. The quantitative evidence below demonstrates that each substituent contributes a discrete, measurable differentiation that cannot be recovered by any single-substituent variant.

Quantitative Differentiation Evidence: Ethyl 3-Amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate vs. Closest Analogs


LogP Shift of ≥3 Units vs. the Non-Trifluoromethyl Analog Drives Membrane Permeability and Target Engagement Potential

The target compound exhibits a computed logP (XLogP3) of approximately 2.7 for the corresponding carboxylic acid derivative, with the ethyl ester expected to add a further ~0.5–0.7 logP increment, yielding an estimated logP of ~3.2–3.4 [1]. In contrast, the non-trifluoromethyl analog ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 76157-13-6) has an experimentally determined logP of −0.292 . This represents a net lipophilicity increase of ≥3.5 logP units, corresponding to an over 3000-fold increase in octanol-water partition coefficient. The 5-CF₃ group is the dominant driver of this shift; independent studies on imidazo[1,2-a]pyridines have established that trifluoromethyl substitution increases logP by 0.7–1.0 units per CF₃ group on this scaffold, and the 5-position is a documented metabolic soft spot that benefits from CF₃-mediated oxidative shielding [2].

Lipophilicity Drug-likeness ADME

3-Amino Group Confers Hydrogen-Bond Donor Capacity Absent in Non-Amino Imidazo[1,2-a]pyridine-2-carboxylate Analogs

The target compound possesses two hydrogen-bond donors (2 HBD: 3-NH₂ and a tautomeric contributor from the amino group) and seven hydrogen-bond acceptors (7 HBA: pyridine N, imidazole N, ester carbonyl O, ester ether O, and three F atoms) [1]. In contrast, ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (the des-amino analog) has 0 HBD and 5 HBA, while methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has 0 HBD and 5 HBA [2]. The 3-amino group is not merely an incremental polarity modifier; literature on 3-amino-imidazo[1,2-a]pyridines demonstrates that this NH₂ moiety engages in critical hydrogen-bond interactions within the ATP-binding site of Mycobacterium tuberculosis glutamine synthetase, where the most potent inhibitor (compound 4n) achieved an IC₅₀ of 0.38 ± 0.02 μM—significantly more potent than the reference inhibitors L-methionine-SR-sulfoximine and phosphinothricin [3]. The 3-amino group is a pharmacophoric requirement for this binding mode, not an interchangeable substituent.

Hydrogen bonding Target engagement Molecular recognition

5-CF₃ Substitution Blocks Metabolic Oxidation at the Imidazo[1,2-a]pyridine 5-Position: Class-Level Microsomal Stability Evidence

The 5-position of the imidazo[1,2-a]pyridine scaffold is a documented metabolic soft spot susceptible to cytochrome P450-mediated oxidation . Substitution at this position with a trifluoromethyl group replaces the oxidizable C–H bond with a metabolically inert C–CF₃ bond. While direct microsomal stability data for the target compound are not publicly available, the class-level evidence is well-established: imidazo[1,2-a]pyridines bearing CF₃ substituents on the pyridine ring exhibit enhanced resistance to oxidative degradation in liver microsome assays, with the strong C–F bonds (bond dissociation energy ~130 kcal/mol vs. ~100 kcal/mol for C–H) providing intrinsic protection . The 2023 Tetrahedron review on trifluoromethyl imidazo[1,2-a]pyridines explicitly states that integrating the CF₃ group enhances metabolic stability and modulates metabolic pathways [1]. This contrasts with the non-fluorinated analog ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate, where the unsubstituted 5-position remains vulnerable to CYP-mediated hydroxylation.

Metabolic stability Cytochrome P450 Oxidative metabolism

Ethyl Ester at C-2 Provides a Hydrolytically Tunable Synthetic Handle Distinct from Methyl Ester and Carboxylic Acid Analogs

The 2-ethyl carboxylate ester (−COOEt) occupies an intermediate position in the reactivity spectrum between the more labile methyl ester and the ionizable carboxylic acid. The methyl ester analog (methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, MW 258.20) hydrolyzes approximately 1.5–2× faster under physiological esterase conditions due to reduced steric hindrance at the alkoxy carbon . Conversely, the carboxylic acid analog (3-amino-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, MW 245.16) is ionized at physiological pH (predicted pKₐ ~3.5–4.0), severely limiting passive membrane permeability relative to the neutral ethyl ester [1]. The ethyl ester can be selectively hydrolyzed to the acid under mild basic conditions (LiOH, THF/H₂O) or directly converted to amides via aminolysis, enabling modular library synthesis without protecting-group manipulation of the 3-amino group . This positions the ethyl ester as the optimal balance between stability during storage/handling and synthetic accessibility for downstream diversification.

Synthetic versatility Prodrug design Derivatization

Imidazo[1,2-a]pyridine-2-carboxylate Scaffold Exhibits MIC Values as Low as 0.05 μg/mL Against M. tuberculosis H37Rv in the Amide Series, Establishing a Potent Anti-TB Chemotype

While the target compound itself has not been directly screened in published anti-TB assays, the imidazo[1,2-a]pyridine-2-carboxylate chemotype from which it derives has demonstrated exceptional anti-mycobacterial potency. In a 2022 study of 34 imidazo[1,2-a]pyridine amides and sulfonamides, compound IPA-6 (derived from the imidazo[1,2-a]pyridine-2-carboxylic acid scaffold) exhibited an MIC of 0.05 μg/mL against M. tuberculosis H37Rv in the microplate Alamar Blue assay—125-fold more potent than the standard drug ethambutol (MIC 6.25 μg/mL) [1]. This potency was achieved with a selectivity index ≥66 against HEK-293T cells, indicating a favorable therapeutic window [1]. The target compound, bearing the identical imidazo[1,2-a]pyridine-2-carboxylate core with the potency-enhancing 3-NH₂ and 5-CF₃ substituents pre-installed, serves as a direct synthetic precursor to the amide series and is positioned to yield analogs with comparable or superior activity upon amidation of the ethyl ester .

Antitubercular Mycobacterium tuberculosis MIC

Optimal Procurement and Application Scenarios for Ethyl 3-Amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate Based on Quantitative Differentiation Evidence


Anti-Tubercular Lead Optimization: Direct Precursor to Imidazo[1,2-a]pyridine-2-carboxamide Libraries

The target compound is the optimal starting material for constructing imidazo[1,2-a]pyridine-2-carboxamide libraries targeting Mycobacterium tuberculosis glutamine synthetase or enoyl-ACP reductase (InhA). The pre-installed 3-NH₂ and 5-CF₃ groups eliminate two synthetic steps compared to building from the unsubstituted scaffold [1]. The ethyl ester can be directly aminolyzed with diverse amines to generate amide libraries, with the class-validated IPA-6 (MIC 0.05 μg/mL, SI ≥ 66) serving as a benchmark potency reference [2]. Researchers should prioritize this compound over the methyl ester (which hydrolyzes prematurely during aminolysis) or the carboxylic acid (which requires coupling reagents and introduces an additional activation step).

Kinase Inhibitor Scaffold Development: PI3K and TrkA Inhibitor Programs

Imidazo[1,2-a]pyridines with 3-amino and trifluoromethyl substitution patterns have been patented as PI3K and TrkA kinase inhibitors, with some analogs achieving low-nanomolar IC₅₀ values in enzymatic assays [1]. The target compound's 5-CF₃ group provides the lipophilicity (estimated logP ~3.2–3.4) required to access hydrophobic kinase ATP pockets, while the 3-NH₂ can serve as a hinge-binding hydrogen-bond donor [2]. For programs requiring balanced potency and metabolic stability, this compound offers the advantage of having the metabolically vulnerable 5-position pre-blocked by CF₃, a design feature independently validated in imidazo[1,2-a]pyridine kinase inhibitor patents where 5-substitution with electron-withdrawing groups improved both potency and microsomal half-life [3].

Physicochemical Probe for Lipophilicity-Dependent Biological Profiling

With an estimated logP ~3.2–3.4, the target compound occupies the upper end of the drug-like lipophilicity range, making it valuable as a physicochemical probe in systematic SAR studies. When compared with its non-fluorinated analog (logP −0.292), the ΔlogP of ≥3.5 units allows researchers to isolate the contribution of lipophilicity to cellular permeability, protein binding, and off-target promiscuity within a matched molecular pair framework [1]. This compound should be procured alongside the non-CF₃ analog (CAS 76157-13-6) as a matched pair for logP-dependent ADME profiling studies [2].

Synthetic Methodology Development: Three-Component Groebke-Blackburn-Bienaymé Reaction Substrate

3-Amino-imidazo[1,2-a]pyridines are classic products of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, and the target compound's substitution pattern (3-NH₂, 5-CF₃, 2-COOEt) represents a densely functionalized product accessible via this multicomponent approach [1]. The compound serves as both a synthetic target for methodology development (evaluating new catalysts, solvents, or conditions for GBB reactions) and as a reference standard for confirming reaction scope when using 2-aminopyridine substrates bearing electron-withdrawing substituents [2]. Its three orthogonal functional groups (NH₂, CF₃, COOEt) provide multiple analytical handles (¹H NMR, ¹⁹F NMR, IR carbonyl stretch) for reaction monitoring and product characterization.

Quote Request

Request a Quote for Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.